molecular formula C17H19Cl2NO B1424613 5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride CAS No. 1219979-12-0

5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride

Cat. No. B1424613
CAS RN: 1219979-12-0
M. Wt: 324.2 g/mol
InChI Key: ZDTAZFHBSUKFNL-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of biphenyl and piperidine. Biphenyl is a simple aromatic compound that consists of two benzene rings connected by a single covalent bond . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are important synthetic fragments for designing drugs .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. The InChI and SMILES notations provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups and conditions of the reaction. Piperidine derivatives, for example, can undergo a variety of reactions including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. These properties include molecular weight, solubility, melting point, boiling point, and others .

Scientific Research Applications

Cognitive Enhancement and Serotonin Receptors

Research has explored compounds with similar structures for their potential in modulating cognitive processes through serotonin (5-HT) receptor interactions. For instance, studies on 5-HT4 receptors have indicated that certain agonists can improve learning and memory performance. This suggests that compounds targeting these receptors could have applications in treating cognitive deficits (Marchetti et al., 2000).

Chemical Interactions and Photolysis

In the field of chemistry, research on biphenyl derivatives has included studies on reaction intermediates formed from singlet carbenes and ethers, indicating a potential interest in the photolysis and chemical behavior of complex ether compounds (Naito et al., 1996).

Antimalarial Activity

Compounds with structural similarities have been examined for their antimalarial activity, demonstrating the potential of biphenyl derivatives in developing new antimalarial drugs. These studies highlight the importance of structural and electronic properties in determining biological activity (Werbel et al., 1986).

Polymer Science Applications

In materials science, research on poly(biphenyl piperidine)s has shown promise for improving the performance of anion-exchange membranes (AEMs), suggesting applications in fuel cells and other energy technologies. This work underscores the role of ether bonds and micro-phase separation structures in enhancing membrane conductivity and stability (Du et al., 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some biphenyl derivatives are considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

The future directions in the study and application of a compound depend on its potential uses and the current state of research. Piperidine derivatives, for example, continue to be an important area of research in drug design .

properties

IUPAC Name

4-(4-chloro-2-phenylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO.ClH/c18-14-6-7-17(20-15-8-10-19-11-9-15)16(12-14)13-4-2-1-3-5-13;/h1-7,12,15,19H,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTAZFHBSUKFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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